Benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline
Description
Benzene-1,2,3,4,5,6-hexacarboxylic acid, commonly known as mellitic acid, is a fully substituted benzene derivative with six carboxylic acid (-COOH) groups. Its molecular formula is C₁₂H₆O₁₂, with a molecular weight of 342.17 g/mol . This compound is notable for its high symmetry and strong chelating capacity, making it valuable in coordination chemistry and material science. Mellitic acid is typically synthesized via oxidation of graphite or coal-derived products, and its melting point exceeds 300°C, indicating exceptional thermal stability . It is used in polymer cross-linking, catalysis, and as a precursor for metal-organic frameworks (MOFs) .
Properties
CAS No. |
654077-08-4 |
|---|---|
Molecular Formula |
C36H22N4O12 |
Molecular Weight |
702.6 g/mol |
IUPAC Name |
benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.C12H6O12/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18/h2*1-8H;(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
PEMCIRQSINBXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1(=C(C(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Coordination Chemistry
Benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in synthesizing metal-organic frameworks (MOFs) and catalysts.
Case Study: Synthesis of Metal-Organic Frameworks
Research has demonstrated that this compound can be used to create metal-organic frameworks that exhibit high surface areas and porosity. These MOFs are utilized in gas storage and separation technologies due to their ability to selectively adsorb gases like CO₂ and H₂.
Catalysis
The compound has shown promise as a catalyst in various chemical reactions. Its unique structure allows it to participate in catalytic cycles effectively.
Data Table: Catalytic Activity Comparison
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Oxidation | This compound | 85 |
| Hydrogenation | This compound | 90 |
| Cross-Coupling | This compound | 78 |
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs has led to its exploration in drug delivery systems. Its biocompatibility and stability make it an attractive candidate for encapsulating therapeutic agents.
Case Study: Drug Encapsulation Efficiency
In studies involving the encapsulation of anticancer drugs using this compound as a carrier:
- Encapsulation Efficiency : Over 75%
- Release Rate : Controlled release over 48 hours
These results indicate its potential for improving drug solubility and bioavailability.
Environmental Applications
The compound is also being researched for its potential role in environmental remediation. Its ability to chelate heavy metals allows it to be used in the removal of contaminants from wastewater.
Data Table: Heavy Metal Removal Efficiency
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 5 | 95 |
| Cadmium | 50 | 2 | 96 |
| Mercury | 30 | 0 | 100 |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare mellitic acid with analogous polycarboxylic acids in terms of structure, properties, and applications:
Structural and Functional Comparisons
Carboxylic Acid Density :
- Mellitic acid has the highest number of -COOH groups (6) among aromatic polycarboxylic acids, enabling extensive hydrogen bonding and metal coordination. This contrasts with trimesic acid (3 -COOH groups) and pyromellitic acid (4 -COOH groups), which offer fewer binding sites .
- The cyclohexane analog (cyclohexanehexacarboxylic acid) shares six -COOH groups but lacks aromaticity, leading to reduced rigidity in coordination polymers compared to mellitic acid .
Thermal Stability :
- Mellitic acid exhibits superior thermal stability (>300°C) due to its fully conjugated aromatic system. Pyromellitic acid decomposes near 270°C, while the cyclohexane derivative melts at 280–285°C .
Coordination Chemistry :
- Mellitic acid forms robust coordination polymers with metals like copper and cobalt. For example, copper-mellitic complexes display pseudo-symmetry and structural disorder, whereas pyromellitic acid-based complexes are more ordered .
- In a cobalt complex with 1,10-phenanthroline, cyclohexanehexacarboxylic acid forms a 2D polymer (space group P1̄), whereas mellitic acid’s aromaticity could enable 3D frameworks with higher porosity .
Role of 1,10-Phenanthroline in Coordination Complexes
1,10-Phenanthroline (C₁₂H₈N₂) is a bidentate ligand that enhances the stability and functionality of metal complexes:
- Synergistic Effects : When combined with mellitic acid, phenanthroline contributes to electron-rich environments, facilitating redox-active metal centers (e.g., Co²⁺, Cu²⁺). This contrasts with trimesic or pyromellitic acid complexes, where fewer -COOH groups limit ligand diversity .
- Catalytic Applications : Phenanthroline derivatives enable transition metal-free arylation reactions , but in coordination with mellitic acid, they stabilize metal clusters for applications in catalysis and sensing .
Biological Activity
Benzene-1,2,3,4,5,6-hexacarboxylic acid;1,10-phenanthroline is a complex compound formed from benzene-1,2,3,4,5,6-hexacarboxylic acid (a polycarboxylic acid) and 1,10-phenanthroline (a heterocyclic compound). This combination results in unique properties due to the structural characteristics of both components. The compound exhibits significant biological activity primarily through its ability to chelate metal ions and inhibit metalloproteases.
The compound has a molecular formula of C₃₆H₂₂N₄O₁₂ and a molecular weight of 654.57 g/mol. Its structure includes six carboxyl groups that can participate in deprotonation to form carboxylate anions, enhancing its coordination capabilities with metal ions. The phenanthroline moiety contributes to the stability and reactivity of the resulting complexes.
Inhibition of Metallopeptidases
This compound acts as an inhibitor of metallopeptidases by chelating essential metal ions such as zinc and magnesium that are crucial for enzyme function. This inhibition is particularly relevant for enzymes such as carboxypeptidase A and various metalloproteases associated with parasitic infections. The ability to inhibit these enzymes positions the compound as a potential therapeutic agent against diseases caused by parasites.
Anticancer Properties
Research indicates that derivatives of 1,10-phenanthroline exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines including prostate (PC3), breast (MDA-MB-231 and MCF-7), and cervical (HeLa) cancers. The cytotoxic effects were evaluated using MTT assays which measure cell viability.
Study 1: In Vitro Cytotoxicity
A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated variable inhibitory concentrations () ranging from 0.061 to 0.228 µM/mL after 24 hours of incubation (Table 1). The highest efficacy was noted against the MCF-7 cell line.
| Cell Line | IC50 (µM/mL) |
|---|---|
| PC3 | 0.085 |
| MDA-MB-231 | 0.061 |
| HeLa | 0.228 |
The mechanism by which this compound exerts its anticancer effects involves the formation of stable complexes with metal ions that are essential for tumor cell proliferation. Spectrophotometric analyses showed significant shifts in absorption spectra upon complex formation with ct-DNA and metal ions.
Interaction Studies
Interaction studies utilizing UV-visible spectroscopy have demonstrated that this compound forms stable complexes with various metal ions. These studies also provide insights into binding affinities and kinetics essential for understanding the biological activity of this compound.
Preparation Methods
Solvothermal/Hydrothermal Synthesis
Solvothermal methods are widely employed for synthesizing MOFs containing benzene hexacarboxylic acid and 1,10-phenanthroline. These reactions typically involve:
- Metal salts (e.g., Mn(II), Cd(II)) as bridging agents.
- Solvents such as DMF, ethanol, or water.
- Temperature control (100–160°C) under autogenous pressure.
Example Protocol (adapted from):
- Mix benzene hexacarboxylic acid (H₆L), 1,10-phenanthroline (phen), and a metal salt (e.g., Mn(OAc)₄·4H₂O) in DMF.
- Heat at 413 K for 3 days in a Teflon-lined autoclave.
- Recover colorless block crystals (yield: 48–72%).
| Parameter | Value |
|---|---|
| Temperature | 100–160°C |
| Solvent | DMF, ethanol, water |
| Reaction Time | 3–7 days |
| Yield | 48–72% |
| Characterization | XRD, IR, TGA, SEM |
Co-Crystallization via Hydrogen Bonding
Co-crystallization leverages non-covalent interactions between the carboxylic acid groups of H₆L and the nitrogen atoms of phenanthroline. Key steps include:
- pH adjustment to protonate/deprotonate functional groups.
- Solvent systems (e.g., aqueous ethanol) to facilitate crystal growth.
- Dissolve H₆L and phen in ethanol/water (1:1 v/v).
- Adjust pH to 5–7 using NaOH or HCl.
- Slowly evaporate the solution to induce crystallization.
| Interaction Type | Role in Assembly |
|---|---|
| O–H···N | Stabilizes supramolecular networks |
| C–H···O | Secondary stabilization |
| π–π stacking | Enhances crystal packing |
Coordination Chemistry Approaches
Metal-mediated synthesis uses phenanthroline as a chelating ligand and H₆L as a bridging ligand. Example systems include:
- Mn(II) or Cd(II) as central metals.
- Bidentate or tridentate binding modes.
- Ligand : H₂L (a benzene derivative with imidazol and tetrazol groups).
- Metal : Cd(NO₃)₄·4H₂O.
- Product : [Cd₂(HL)(btc)(H₂O)₂]·3H₂O (btc = 1,3,5-benzenetricarboxylic acid).
| Metal | Coordination Mode | Pore Size | Surface Area |
|---|---|---|---|
| Mn(II) | Octahedral | ~20 Å | 1558 m²/g |
| Cd(II) | Octahedral | ~21 Å | 1200 m²/g |
Functionalization and Post-Synthetic Modification
Alkylation and Arylation of 1,10-Phenanthroline
Modifying phenanthroline with alkyl or aryl groups enhances solubility and tunability. Common methods include:
- n-BuLi-mediated alkylation at positions 2 and 9 ().
- Ullmann coupling for introducing aryl groups ().
- Treat phenanthroline with n-BuLi in THF.
- Add alkyl halides (e.g., R-X) at 0°C.
- Quench with water; isolate product via extraction.
| Position | Reagent | Yield |
|---|---|---|
| 2,9 | n-BuLi + R-X | 70–85% |
| 5,6 | Br₂ in oleum | 40–60% |
Oxidation to 5,6-Dione Derivatives
Oxidation of phenanthroline introduces ketone groups, enabling further functionalization:
- Dissolve phenanthroline in H₂SO₄.
- Add HNO₃ dropwise; stir for 2 hours.
- Neutralize with NaOH; filter precipitate.
| Oxidation Agent | Product | Application |
|---|---|---|
| HNO₃/H₂SO₄ | Phenanthroline-5,6-dione | Synthesis of polymeric MOFs |
Purification and Characterization
Acid/Base Treatment
Crude products are purified using:
- Suspend crude product in 5% acetic acid.
- Add NaOH until pH 9–12; filter precipitate.
- Recrystallize from methanol or ethanol.
| Solvent | Purpose | Yield Improvement |
|---|---|---|
| Acetic acid | Dissolve byproducts | 20–30% |
| NaOH | Precipitate product | 15–25% |
Characterization Techniques
Critical methods for verifying structure and purity include:
- XRD : Confirms crystallinity and lattice parameters ().
- IR : Identifies carboxylic acid (-COOH) and aromatic (C=N) stretches.
- TGA : Assesses thermal stability and solvent content.
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| XRD | 2θ = 5–30° (crystalline peaks) | |
| IR | 1700–1750 cm⁻¹ (C=O), 1500 cm⁻¹ (C=N) | |
| TGA | Weight loss at 200–300°C (DMF) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
